Fthalide

Vue d'ensemble

Description

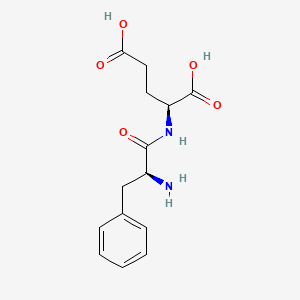

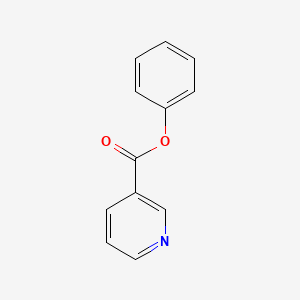

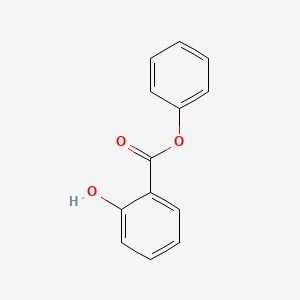

Fthalide is a relatively small group of natural compounds found in several plant families and some genera of fungi and liverworts . They are divided into two structural groups, the monomeric and dimeric phthalides, and are known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes in Asia, Europe, and North America .

Synthesis Analysis

Fthalide synthesis involves various chemical transformations of monomeric phthalides, including oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers . A practical and efficient method has been established for the direct oxidative lactonization of the C(sp3)–H bonds relying on visible-light-induced photoredox catalysis .

Molecular Structure Analysis

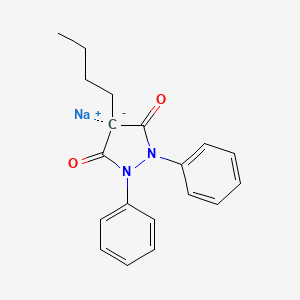

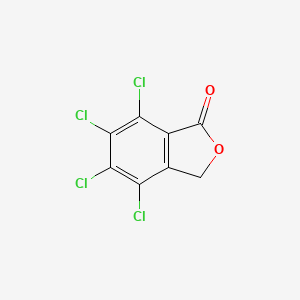

Fthalide has a molecular formula of CHClO, an average mass of 271.912 Da, and a mono-isotopic mass of 269.880890 Da . It is divided into two structural groups, the monomeric and dimeric phthalides .

Chemical Reactions Analysis

Chemical transformations of monomeric phthalides have included oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers . Some intramolecular condensations and differentiated cyclizations of the dimeric phthalides have been carried out, providing evidence for the particular chemical reactivity of these compounds .

Physical And Chemical Properties Analysis

Fthalide has a molecular formula of CHClO, an average mass of 271.912 Da, and a mono-isotopic mass of 269.880890 Da .

Applications De Recherche Scientifique

Application in Pesticide Quantification

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

Fthalide is used as a pesticide in agriculture, particularly in rice cultivation. It is crucial to quantify the amount of pesticide residue in agricultural products for safety reasons .

Methods of Application or Experimental Procedures

The method used to quantify Fthalide in unpolished rice flour is Liquid Chromatography-Dopant-Assisted Atmospheric Pressure Photoionization-Mass Spectrometry (LC-DA-APPI-MS) . This method is effective for analyzing nonpolar and low-molecular-mass compounds .

Results or Outcomes

The analytical results by LC-DA-APPI-MS were not only repeatable (relative SD < 9%, n = 3) but also comparable to those by gas chromatography–mass spectrometry .

Application in Synthesis of Biologically Active Natural Products

Specific Scientific Field

This application falls under the field of Organic Chemistry and Pharmaceutical Sciences .

Summary of the Application

3-substituted phthalides, including Fthalide, play a vital role in the development of important biologically active natural products . These compounds exhibit fascinating biological activity .

Methods of Application or Experimental Procedures

Recent advancements in synthetic methodologies have enabled the synthesis of racemic and chiral 3-substituted phthalides . These new approaches are essential for developing newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .

Results or Outcomes

The application of 3-substituted phthalides as a precursor for the synthesis of natural products and their analogs has been discussed . These newer approaches have led to the development of more efficient strategies for the synthesis of phthalide-based natural products .

Application in Fragrance Industry

Specific Scientific Field

This application falls under the field of Industrial Chemistry and Perfumery .

Summary of the Application

Fthalide is known for its unique odor and is used in the fragrance industry . It was first identified as the odor constituent of the essential oil of celery (Apium graveolens) .

Methods of Application or Experimental Procedures

Fthalide is extracted from natural sources like celery or synthesized in the lab. It is then used as a component in the formulation of various fragrances .

Results or Outcomes

The use of Fthalide has contributed to the development of a wide range of fragrances with a unique scent profile .

Application in Biological Activity

Specific Scientific Field

This application falls under the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

Many of the naturally occurring phthalides, including Fthalide, display different biological activities including antibacterial, antifungal, insecticidal, cytotoxic, and anti-inflammatory effects .

Methods of Application or Experimental Procedures

Fthalide is used as a precursor in the synthesis of various biologically active compounds. These compounds are then tested for their biological activity using various in vitro and in vivo models .

Results or Outcomes

The compounds derived from Fthalide have shown promising results in various biological assays, indicating their potential for therapeutic applications .

Safety And Hazards

Propriétés

IUPAC Name |

4,5,6,7-tetrachloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl4O2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKWBPNKPGATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058045 | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrachlorophthalide | |

CAS RN |

27355-22-2 | |

| Record name | Phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27355-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027355222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRACHLOROPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IHE2M2T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.